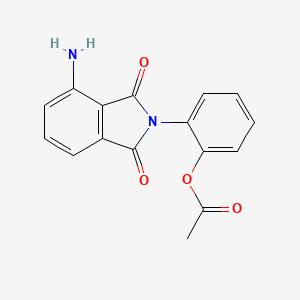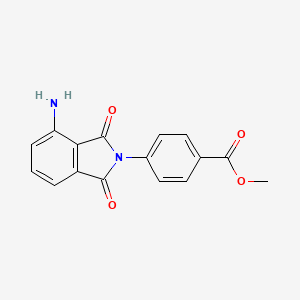
2-(4-amino-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl acetate
Übersicht
Beschreibung
2-(4-amino-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl acetate, also known as compound 1, is a synthetic compound that has attracted attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of isoindoline derivatives and has been studied for its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 2-(4-amino-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl acetate 1 is not fully understood, but it is believed to be related to its ability to interact with cellular components such as proteins and nucleic acids. Studies have shown that 2-(4-amino-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl acetate 1 can bind to DNA and inhibit its replication, which may contribute to its antitumor activity. Additionally, 2-(4-amino-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl acetate 1 has been shown to inhibit the activity of enzymes involved in the production of pro-inflammatory cytokines, which may explain its anti-inflammatory effects.
Biochemical and Physiological Effects
Compound 1 has been shown to have various biochemical and physiological effects in scientific research studies. In addition to its antitumor and anti-inflammatory properties, 2-(4-amino-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl acetate 1 has been shown to have antioxidant activity by scavenging free radicals. It has also been shown to have neuroprotective effects by inhibiting the production of reactive oxygen species and reducing neuronal damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(4-amino-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl acetate 1 in lab experiments is its synthetic nature, which allows for consistent production and purity. Additionally, 2-(4-amino-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl acetate 1 has been shown to have low toxicity in animal studies, which makes it a potentially safe 2-(4-amino-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl acetate for therapeutic use. However, one limitation of using 2-(4-amino-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl acetate 1 in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several possible future directions for research on 2-(4-amino-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl acetate 1. One potential direction is to investigate its potential use in combination therapy for cancer treatment, as it has been shown to have synergistic effects with other anticancer drugs. Another direction is to study its potential use in treating neurodegenerative diseases, as it has been shown to have neuroprotective effects. Additionally, further research is needed to fully understand the mechanism of action of 2-(4-amino-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl acetate 1 and its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Compound 1 has been studied for its potential therapeutic properties in various scientific research studies. One study found that 2-(4-amino-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl acetate 1 has antitumor activity against human hepatocellular carcinoma cells by inducing apoptosis and inhibiting cell proliferation. Another study showed that 2-(4-amino-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl acetate 1 has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, 2-(4-amino-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl acetate 1 has been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems.
Eigenschaften
IUPAC Name |
[2-(4-amino-1,3-dioxoisoindol-2-yl)phenyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4/c1-9(19)22-13-8-3-2-7-12(13)18-15(20)10-5-4-6-11(17)14(10)16(18)21/h2-8H,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJEOCQVWTMIWDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1N2C(=O)C3=C(C2=O)C(=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-Amino-1,3-dioxoisoindol-2-yl)phenyl] acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N'-1,4-phenylenebis[N-(phenylsulfonyl)acetamide]](/img/structure/B3824560.png)
![2-chloro-4-{[(4-chlorophenyl)sulfonyl]amino}phenyl benzoate](/img/structure/B3824563.png)
![4-[benzoyl(phenylsulfonyl)amino]-2,3,6-trichlorophenyl benzoate](/img/structure/B3824564.png)
![N-[2,2,2-trichloro-1-({[(4-methylphenyl)amino]carbonothioyl}amino)ethyl]octanamide](/img/structure/B3824566.png)
![2-methyl-N-{2,2,2-trichloro-1-[(4-morpholinylcarbonothioyl)amino]ethyl}propanamide](/img/structure/B3824569.png)
![3-phenyl-N-[2,2,2-trichloro-1-({[(2,5-dimethylphenyl)amino]carbonothioyl}amino)ethyl]propanamide](/img/structure/B3824575.png)
![N-[2,2,2-trichloro-1-({[(5-chloro-2-pyridinyl)amino]carbonothioyl}amino)ethyl]-2-furamide](/img/structure/B3824582.png)
![2,4-dichloro-N-[2,2,2-trichloro-1-({[(2-methoxy-5-nitrophenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B3824594.png)
![N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-[4-(methylsulfonyl)benzyl]cyclopropanamine](/img/structure/B3824599.png)

![2-{[(4-acetylphenyl)amino]carbonyl}-5-nitrobenzoic acid](/img/structure/B3824626.png)
![benzo[f]quinolin-7-amine](/img/structure/B3824632.png)
![2-({[4-(3,4-dimethylphenoxy)phenyl]amino}carbonyl)-3-nitrobenzoic acid](/img/structure/B3824640.png)
